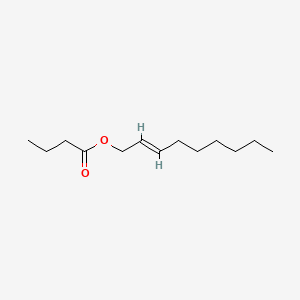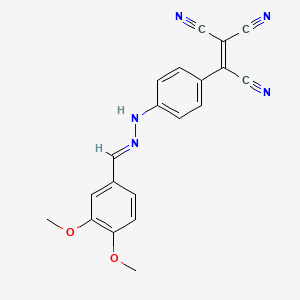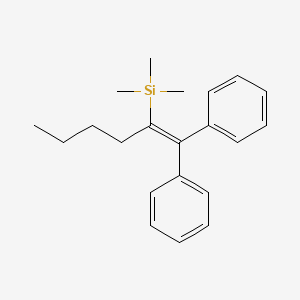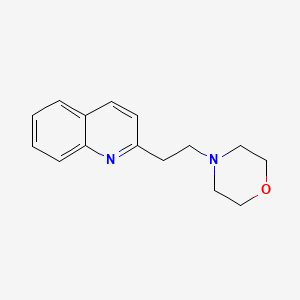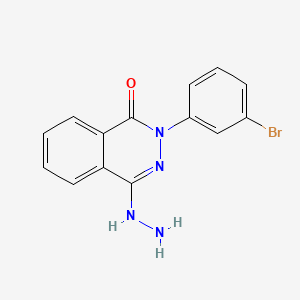
2-(4-(3-(N-Methyl-N-(2-sulfoethyl)amino)-5-methoxy-2,4,6-triazin-1-ylamino)phenylazo)-4-methylphenol, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(3-(N-Methyl-N-(2-sulfoethyl)amino)-5-methoxy-2,4,6-triazin-1-ylamino)phenylazo)-4-methylphenol, sodium salt is a complex organic compound. It is characterized by its azo group, which is a functional group consisting of a nitrogen-nitrogen double bond, and its sulfoethyl group, which imparts water solubility. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-(N-Methyl-N-(2-sulfoethyl)amino)-5-methoxy-2,4,6-triazin-1-ylamino)phenylazo)-4-methylphenol, sodium salt typically involves multiple steps:
Formation of the Azo Compound: The initial step involves the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage.
Introduction of the Triazinyl Group: The triazinyl group is introduced through a nucleophilic substitution reaction, where a suitable nucleophile attacks the triazine ring.
Sulfonation: The sulfoethyl group is introduced via sulfonation, which involves the reaction of the compound with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid.
Methylation: The final step involves methylation, where a methyl group is introduced to the compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch processes, where the reactions are carried out in reactors under controlled conditions. The purity of the final product is ensured through various purification techniques such as crystallization, filtration, and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the azo group is oxidized to form nitro compounds.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted triazine derivatives.
Applications De Recherche Scientifique
2-(4-(3-(N-Methyl-N-(2-sulfoethyl)amino)-5-methoxy-2,4,6-triazin-1-ylamino)phenylazo)-4-methylphenol, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its water solubility.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
Mécanisme D'action
The compound exerts its effects primarily through its azo and triazinyl groups. The azo group can participate in electron transfer reactions, while the triazinyl group can form stable complexes with various nucleophiles. These interactions can affect various molecular targets and pathways, including enzyme inhibition and protein binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acrylamido-2-methyl-1-propanesulfonic acid: A sulfonic acid monomer used in polymer synthesis.
N-Methyl-N-(2-sulfoethyl)lauramide Sodium salt: A surfactant used in cosmetic formulations.
Uniqueness
2-(4-(3-(N-Methyl-N-(2-sulfoethyl)amino)-5-methoxy-2,4,6-triazin-1-ylamino)phenylazo)-4-methylphenol, sodium salt is unique due to its combination of an azo group, a triazinyl group, and a sulfoethyl group. This combination imparts unique chemical properties such as high water solubility, stability, and reactivity, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
67892-96-0 |
|---|---|
Formule moléculaire |
C20H22N7NaO5S |
Poids moléculaire |
495.5 g/mol |
Nom IUPAC |
sodium;2-[[4-[4-[(2-hydroxy-5-methylphenyl)diazenyl]anilino]-6-methoxy-1,3,5-triazin-2-yl]-methylamino]ethanesulfonate |
InChI |
InChI=1S/C20H23N7O5S.Na/c1-13-4-9-17(28)16(12-13)26-25-15-7-5-14(6-8-15)21-18-22-19(24-20(23-18)32-3)27(2)10-11-33(29,30)31;/h4-9,12,28H,10-11H2,1-3H3,(H,29,30,31)(H,21,22,23,24);/q;+1/p-1 |
Clé InChI |
RVKPGMXFJPHWGF-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)NC3=NC(=NC(=N3)OC)N(C)CCS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid;4-[2-(4-hydroxy-3-methylphenyl)propan-2-yl]-2-methylphenol](/img/structure/B14462406.png)

![(e)-4-[2-(4-Chloro-phenyl)-vinyl]-benzoic acid methyl ester](/img/structure/B14462409.png)
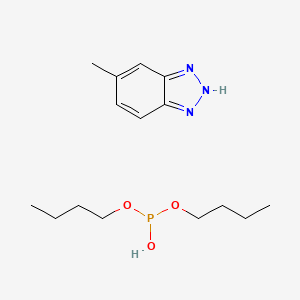
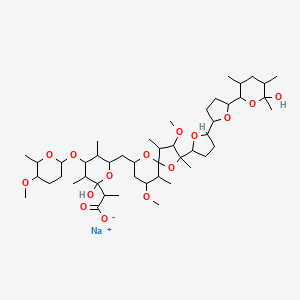
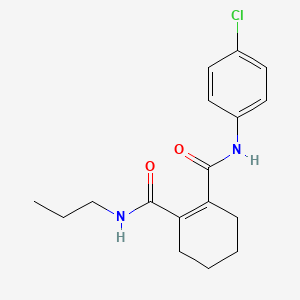
![2,2'-Disulfanediylbis[4,5-bis(4-methoxyphenyl)-1H-imidazole]](/img/structure/B14462447.png)

